molecular formula C11H13NO3S B3277688 N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide CAS No. 66361-80-6

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide

Cat. No.: B3277688
CAS No.: 66361-80-6
M. Wt: 239.29 g/mol
InChI Key: RROLKUGBLFXHOH-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide (CAS 66361-80-6) is a sulfonamide derivative featuring a 5-oxo-tetrahydronaphthalene core. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol . The compound’s structure includes a methanesulfonamide group (-SO₂NH₂) attached to the aromatic ring of the partially hydrogenated naphthalenone scaffold.

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16(14,15)12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROLKUGBLFXHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide typically involves the following steps:

  • Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol as the starting material.

  • Oxidation: The hydroxyl group is oxidized to a ketone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).

  • Sulfonation: The resulting ketone is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, or other mild oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Methanesulfonyl chloride, triethylamine, or other suitable bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Compounds with different functional groups replacing the methanesulfonamide moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide exhibit significant anticancer properties. For instance, derivatives of naphthalene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that naphthalene derivatives could inhibit specific kinases involved in cancer progression, suggesting that this compound may share similar mechanisms of action .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Methanesulfonamide derivatives are known to modulate inflammatory pathways and reduce cytokine production.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters reported that certain naphthalene-based compounds significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds.

Data Table: Synthetic Routes Using this compound

Reaction TypeProductReference
Nucleophilic AdditionSulfonamide derivatives
AcylationAcetamido derivatives
CouplingBiologically active compounds

Mechanism of Action

The mechanism by which N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s analogs vary in substituents, synthesis routes, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity/Application References
Target Compound C₁₁H₁₃NO₃S 239.29 Methanesulfonamide Not specified in evidence Unknown
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide C₁₂H₁₃NO₂ 203.24 Acetamide (-NHCOCH₃) HTIB-mediated synthesis in methanol Intermediate for healing drugs
trans-3d (dimethoxy-acetamide derivative) C₁₄H₁₇NO₃ 247.29 Dimethoxy (-OCH₃), acetamide HTIB in anhydrous methanol Not specified
A61603 (agonist compound) C₁₄H₁₈N₃O₃S 308.37 Imidazolyl, hydroxy, methanesulfonamide Undisclosed α₁A-Adrenoceptor agonist
Lovastatin C₂₄H₃₆O₅ 404.54 Hexahydro-naphthalene, ester side chain Microbial fermentation HMG-CoA reductase inhibitor (statin)

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Steric and Conformational Effects : Dimethoxy substituents in trans-3d introduce steric bulk, which may alter ring conformation and intermolecular interactions .
Pharmacological Activity
  • Receptor Binding: A61603’s imidazolyl and hydroxy groups enable selective α₁A-adrenoceptor agonism, contrasting with the target compound’s unknown activity .
  • Therapeutic Applications : Lovastatin’s ester side chain and hexahydro-naphthalene core are critical for cholesterol-lowering effects, highlighting how scaffold modifications dictate therapeutic utility .

Spectroscopic and Analytical Data

  • NMR Trends : Acetamide derivatives (e.g., trans-3d) exhibit distinct ¹H NMR shifts (e.g., δ 2.1 ppm for acetamide -CH₃) compared to sulfonamide protons (δ 3.0–3.5 ppm) in the target compound .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights for analogs like 4o (C₁₇H₁₆N₂O₄S) with precision (Δ < 0.001 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide

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